N-hexyl-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-hexyl-2,4,6-trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a hexyl group attached to the nitrogen atom and three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-hexyl-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-hexyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-heptyl-2,4,6-trimethylbenzenesulfonamide: Similar structure with a heptyl group instead of a hexyl group.
N-(2,4-Difluorophenyl)-N-hexyl-2,4,6-trimethylbenzenesulfonamide: Contains additional fluorine atoms on the benzene ring.
Uniqueness
N-hexyl-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyl group provides hydrophobic characteristics, while the trimethylbenzene moiety enhances stability and reactivity.
Properties
Molecular Formula |
C15H25NO2S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-hexyl-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO2S/c1-5-6-7-8-9-16-19(17,18)15-13(3)10-12(2)11-14(15)4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
JFHHOTSWUNKMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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